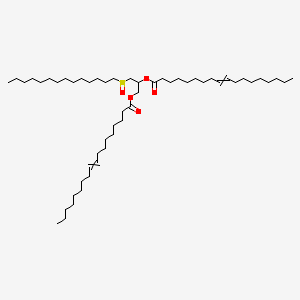
4-((3-Quinolinylmethyl)amino)benzenesulfonamide
Descripción general
Descripción
“4-((3-Quinolinylmethyl)amino)benzenesulfonamide” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “4-((3-Quinolinylmethyl)amino)benzenesulfonamide”, involves intramolecular cyclization rearrangement reactions . The process starts with a chloroacetamide derivative, which is then treated with ammonium to produce the desired compound .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
A study by Makhaeva et al. (2020) highlights the potential of hybrid compounds, including 4-amino-2,3-polymethylene-quinoline variants linked to p-tolylsulfonamide, in treating Alzheimer’s disease. These compounds have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in Alzheimer’s pathology. The lead compound demonstrated significant inhibition capabilities, indicating a potential for disease-modifying effects in Alzheimer’s treatment (Makhaeva et al., 2020).
Anticancer Applications
Several studies have explored the use of 4-((3-Quinolinylmethyl)amino)benzenesulfonamide derivatives in cancer treatment:
- Liu et al. (1994) investigated the structure of an antitumor agent, which could have implications for understanding its mechanism and effectiveness in cancer treatment (Liu et al., 1994).
- Ghorab et al. (2008) reported the synthesis of novel quinolines with potential anticancer and radioprotective effects. Certain compounds displayed significant cytotoxic activity against various cancer cell lines (Ghorab et al., 2008).
- A study by Żołnowska et al. (2018) synthesized N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity on different human tumor cell lines, highlighting compound 28's potent anticancer activity (Żołnowska et al., 2018).
Antioxidant and Anti-inflammatory Properties
Sacramento et al. (2021) described the synthesis of 4‐amino‐3‐(arylselenyl)benzenesulfonamides, evaluating their antioxidant, anti‐edematogenic, and antinociceptive properties. This suggests potential therapeutic applications for conditions involving oxidative stress and inflammation (Sacramento et al., 2021).
Antimicrobial Activity
A 2019 study synthesized new compounds with a quinoline and sulfonamide moiety, displaying high activity against Gram-positive bacteria. These compounds may have potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Safety And Hazards
The Safety Data Sheet for “4-((3-Quinolinylmethyl)amino)benzenesulfonamide” would provide detailed information about its safety and hazards . This includes hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .
Direcciones Futuras
The future directions for research on “4-((3-Quinolinylmethyl)amino)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties . In particular, their selective inhibition of CA IX presents a promising avenue for the development of novel antiproliferative agents .
Propiedades
IUPAC Name |
4-(quinolin-3-ylmethylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-22(20,21)15-7-5-14(6-8-15)18-10-12-9-13-3-1-2-4-16(13)19-11-12/h1-9,11,18H,10H2,(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXTFFZAZKIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CNC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211349 | |
| Record name | 3-(N-(4-Amidosulfonylphenyl)aminomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Quinolinylmethyl)amino)benzenesulfonamide | |
CAS RN |
62294-82-0 | |
| Record name | 3-(N-(4-Amidosulfonylphenyl)aminomethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062294820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003115732 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(N-(4-Amidosulfonylphenyl)aminomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)










